Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H20ClN3O5 and its molecular weight is 477.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through a review of relevant literature, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique spiro-indole-pyrano structure that contributes to its diverse biological activities. The presence of a chlorobenzyl moiety and various functional groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that indole derivatives, including those with similar structural motifs to the compound , exhibit significant anticancer properties. For instance:
- In vitro Studies : Indole derivatives have shown potent inhibitory effects on cancer cell lines. A study demonstrated that related compounds exhibited IC50 values as low as 0.011 µM against gastric cancer cell lines (MGC-803), indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies revealed that these compounds can form stable interactions with tubulin, suggesting a mechanism similar to that of established anticancer agents like combretastatin A-4 .
Antimicrobial Activity
Indole-based compounds have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : Compounds structurally similar to methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo have shown significant inhibition against various gram-positive and gram-negative bacteria. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and other pathogens .
- Mechanistic Insights : The antimicrobial activity was linked to the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
Several case studies highlight the biological significance of indole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MGC-803 (gastric cancer) | 0.011 - 0.1 | Inhibition of tubulin polymerization |
Antibacterial | Staphylococcus aureus | Varies | Inhibition of topoisomerases |
Antiviral | HIV-1 | Varies | Inhibition of viral replication |
Properties
Molecular Formula |
C25H20ClN3O5 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
methyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)15-8-4-6-10-17(15)29(24(25)32)12-14-7-3-5-9-16(14)26/h3-11H,12,27H2,1-2H3,(H,28,30) |
InChI Key |
VNWITODBHYRNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C(=O)OC |
Origin of Product |
United States |
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